molecular formula C22H18FN3O3S B2586848 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 946224-13-1

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B2586848
CAS No.: 946224-13-1
M. Wt: 423.46
InChI Key: ORHHLCSVDVERMH-UHFFFAOYSA-N
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Description

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, a sulfonyl group, an indole moiety, and a pyridinylmethyl acetamide group. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the fluorophenyl sulfonyl group and the pyridinylmethyl acetamide group. The key steps in the synthesis may include:

    Formation of the Indole Core: This can be achieved through Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Fluorophenyl Sulfonyl Group: This step involves the sulfonylation of the indole core using a sulfonyl chloride derivative, such as 4-fluorobenzenesulfonyl chloride, in the presence of a base like triethylamine.

    Attachment of the Pyridinylmethyl Acetamide Group: This can be accomplished through an amide coupling reaction, where the sulfonylated indole intermediate reacts with pyridin-2-ylmethylamine and an acylating agent like acetic anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups, such as reducing a nitro group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and bases (e.g., sodium hydroxide) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-((4-chlorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.

    2-(3-((4-methylphenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a methyl group instead of fluorine.

    2-(3-((4-nitrophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorophenyl group in 2-(3-((4-fluorophenyl)sulfonyl)-1H-indol-1-yl)-N-(pyridin-2-ylmethyl)acetamide imparts unique chemical and biological properties compared to its analogs. Fluorine atoms can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

2-[3-(4-fluorophenyl)sulfonylindol-1-yl]-N-(pyridin-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O3S/c23-16-8-10-18(11-9-16)30(28,29)21-14-26(20-7-2-1-6-19(20)21)15-22(27)25-13-17-5-3-4-12-24-17/h1-12,14H,13,15H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHHLCSVDVERMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CC(=O)NCC3=CC=CC=N3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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